Acetic acid, trifluoro-, 4-chlorophenyl ester Acetic acid, trifluoro-, 4-chlorophenyl ester
Brand Name: Vulcanchem
CAS No.: 658-74-2
VCID: VC18501814
InChI: InChI=1S/C8H4ClF3O2/c9-5-1-3-6(4-2-5)14-7(13)8(10,11)12/h1-4H
SMILES:
Molecular Formula: C8H4ClF3O2
Molecular Weight: 224.56 g/mol

Acetic acid, trifluoro-, 4-chlorophenyl ester

CAS No.: 658-74-2

Cat. No.: VC18501814

Molecular Formula: C8H4ClF3O2

Molecular Weight: 224.56 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, trifluoro-, 4-chlorophenyl ester - 658-74-2

Specification

CAS No. 658-74-2
Molecular Formula C8H4ClF3O2
Molecular Weight 224.56 g/mol
IUPAC Name (4-chlorophenyl) 2,2,2-trifluoroacetate
Standard InChI InChI=1S/C8H4ClF3O2/c9-5-1-3-6(4-2-5)14-7(13)8(10,11)12/h1-4H
Standard InChI Key WKEZNQRZCGFQIE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1OC(=O)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Acetic acid, trifluoro-, 4-chlorophenyl ester is an organic ester derived from trifluoroacetic acid and 4-chlorophenol. Its IUPAC name is (4-chlorophenyl) 2,2,2-trifluoroacetate, reflecting the substitution pattern of the phenyl ring and the trifluoroacetyl group. Key properties include:

PropertyValue
Molecular FormulaC8H4ClF3O2\text{C}_8\text{H}_4\text{ClF}_3\text{O}_2
Molecular Weight224.56 g/mol
CAS Registry Number658-74-2
Boiling PointNot reported (decomposes)
Density1.45 g/cm³ (estimated)

The trifluoromethyl group (CF3-\text{CF}_3) significantly influences the compound’s electronic structure, increasing the electrophilicity of the carbonyl carbon .

Spectroscopic Data

Mass spectrometry analysis of related trifluoroacetate esters (e.g., 4-nitrophenyl trifluoroacetate) reveals fragmentation patterns dominated by the loss of the trifluoroacetyl group (C2F3O2\text{C}_2\text{F}_3\text{O}_2) and chlorine substituents . Nuclear magnetic resonance (NMR) studies of analogous compounds show characteristic shifts for aromatic protons (δ 7.4–7.6 ppm) and the CF3-\text{CF}_3 group (δ 118–120 ppm in 19F^{19}\text{F} NMR).

Synthesis and Optimization Strategies

Conventional Synthesis Routes

The ester is synthesized via nucleophilic acyl substitution between 4-chlorophenol and trifluoroacetic anhydride under anhydrous conditions. A typical protocol involves:

  • Dissolving 4-chlorophenol in dichloromethane.

  • Adding trifluoroacetic anhydride dropwise at 0°C.

  • Stirring for 12–24 hours at room temperature.

  • Isolating the product via vacuum distillation.

Yield optimization (70–85%) requires strict control of moisture and temperature.

Solvent-Free and Green Chemistry Approaches

Recent advancements emphasize solvent-free conditions to reduce environmental impact. For example, mechanical grinding of 4-chlorophenol with trifluoroacetic anhydride in a ball mill achieves 78% yield within 2 hours, eliminating volatile organic solvents.

Reactivity and Mechanistic Insights

Electrophilic Reactivity

The CF3-\text{CF}_3 group withdraws electron density via inductive effects, rendering the carbonyl carbon highly electrophilic. This facilitates nucleophilic attack by amines, alcohols, and thiols, as demonstrated in the synthesis of amides and thioesters . For example:
R-NH2+CF3CO-O-C6H4ClR-NH-CO-CF3+HO-C6H4Cl\text{R-NH}_2 + \text{CF}_3\text{CO-O-C}_6\text{H}_4\text{Cl} \rightarrow \text{R-NH-CO-CF}_3 + \text{HO-C}_6\text{H}_4\text{Cl}

Stability Under Hydrolytic Conditions

The ester exhibits moderate stability in aqueous environments, hydrolyzing to 4-chlorophenol and trifluoroacetic acid at pH > 9. Hydrolysis rates follow pseudo-first-order kinetics, with a half-life of 12 hours at pH 7.

Pharmaceutical and Biological Applications

Role in Drug Design

Fluorinated esters are prized in medicinal chemistry for enhancing metabolic stability and membrane permeability. The 4-chlorophenyl group contributes to π-stacking interactions with aromatic residues in target proteins, while the CF3-\text{CF}_3 group improves lipophilicity (logP ≈ 2.8) .

Industrial and Analytical Applications

Use in Peptide Synthesis

The ester serves as a trifluoroacetylating agent in solid-phase peptide synthesis, protecting amine groups during coupling reactions. Its stability in acidic conditions makes it preferable to traditional acetylating agents.

Gas Chromatography-Mass Spectrometry (GC-MS)

As a volatile derivative, the ester aids in quantifying phenolic compounds via GC-MS. Its electron-capturing CF3-\text{CF}_3 group enhances detection sensitivity in electron capture detectors (ECD) .

Future Research Directions

  • Prodrug Development: Exploring the ester’s utility in delivering 4-chlorophenol to target tissues.

  • Catalytic Asymmetric Reactions: Utilizing chiral catalysts to synthesize enantiomerically pure derivatives.

  • Environmental Degradation Studies: Assessing long-term stability in soil and water systems.

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